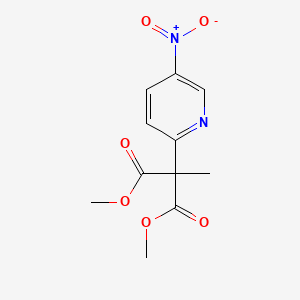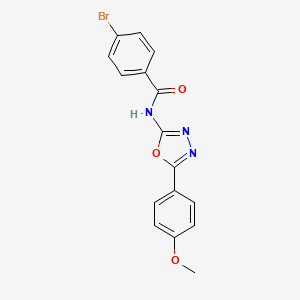
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a morpholino group, a thiazole ring, and multiple methoxy and ethoxy groups . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring . The 3,4-dimethoxyphenyl group in similar molecules is known to act as an intramolecular hydrogen acceptor .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the morpholino group might participate in nucleophilic substitution reactions, while the thiazole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of ethoxy and methoxy groups might increase its solubility in organic solvents .科学的研究の応用
Synthesis and Characterization
The synthesis of related compounds involves various chemical reactions to achieve desired structures and functionalities. For example, compounds with thiazole derivatives have been synthesized for their potential antimicrobial activities, showcasing the versatility of thiazole-based compounds in medicinal chemistry (Bektaş et al., 2007). Moreover, studies have delved into the synthesis and characterization of compounds for their potential applications in drug discovery and development (Spoorthy et al., 2021).
Antimicrobial Activities
Research has focused on the antimicrobial properties of thiazole derivatives, highlighting their potential as antimicrobial agents. For instance, a study explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, which includes compounds structurally related to the compound of interest, demonstrating the potential for developing new antimicrobial agents (Bektaş et al., 2007).
Antifungal and Antitumor Activity
Novel compounds synthesized from related structures have been evaluated for their antifungal and antitumor activities, highlighting the therapeutic potential of these compounds in treating various diseases. For example, some compounds showed significant activity against certain fungal strains and human tumor cell lines, indicating their potential in developing new therapeutic agents (Insuasty et al., 2013).
Analgesic and Anti-Inflammatory Activities
The analgesic and anti-inflammatory properties of related compounds have also been a focus of research. Studies have found that certain derivatives exhibit significant analgesic and anti-inflammatory effects, suggesting their potential use in pain management and anti-inflammatory therapies (Yusov et al., 2019).
作用機序
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-30-19-8-6-18(7-9-19)24-23-26(25-11-13-29-14-12-25)20(16-31-23)17-5-10-21(27-2)22(15-17)28-3/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKNUUMNIJQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-ethoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)

![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)
![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)


![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)